molecular formula C9H20ClO4P B1314559 Di-tert-butyl Chloromethyl Phosphate CAS No. 229625-50-7

Di-tert-butyl Chloromethyl Phosphate

Cat. No.: B1314559
CAS No.: 229625-50-7
M. Wt: 258.68 g/mol
InChI Key: LNJAJHJFSKUCIR-UHFFFAOYSA-N
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Description

Di-tert-butyl Chloromethyl Phosphate is an organic compound with the molecular formula C9H20ClO4P. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. This compound is known for its role in the preparation of phosphon-oxymethyl pro-drugs through direct alkylation of hydroxyl or amino groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl Chloromethyl Phosphate can be synthesized by reacting chloromethyl chlorosulfate with di-tert-butyl potassium phosphate. The reaction typically involves the use of an inert atmosphere and controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the reaction of chloromethyl chlorosulfate with di-tert-butyl potassium phosphate under controlled conditions. The process requires careful handling of reagents and maintenance of specific temperature and atmospheric conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl Chloromethyl Phosphate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base and under controlled temperature conditions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed:

Scientific Research Applications

Di-tert-butyl Chloromethyl Phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of Di-tert-butyl Chloromethyl Phosphate involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group can be replaced by various nucleophiles, leading to the formation of different substituted phosphates. This reactivity makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Comparison with Similar Compounds

    Di-tert-butyl Phosphate: Similar in structure but lacks the chloromethyl group.

    Chloromethyl Phosphate: Contains the chloromethyl group but lacks the tert-butyl groups.

    Di-tert-butyl Phosphite: Similar in structure but has a different oxidation state of phosphorus.

Uniqueness: Di-tert-butyl Chloromethyl Phosphate is unique due to the presence of both tert-butyl and chloromethyl groups, which confer specific reactivity and stability. This combination makes it particularly useful in the synthesis of phosphon-oxymethyl pro-drugs and other specialized applications .

Properties

IUPAC Name

ditert-butyl chloromethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20ClO4P/c1-8(2,3)13-15(11,12-7-10)14-9(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJAJHJFSKUCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)(OCCl)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470842
Record name Di-tert-butyl Chloromethyl Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229625-50-7
Record name Di-tert-butyl Chloromethyl Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name di-tert-butyl (chloromethyl) phosphate
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Synthesis routes and methods I

Procedure details

The tetrabutylammonium salt of bis-tert butyl phosphate (45.1 g, 0.1 mol) and chloroiodomethane (200 g, 1.14 mol) were combined in 100 ml of benzene and the mixture was stirred at room temperature for four hours and then the benzene was removed under vacuum. A portion of 500 ml of ethyl ether was added to the residue and insoluble solid was filtered away. Concentration of the filtrate in vacuo and removal of the volitiles on a vacuum pump provided di-tert-butyl chloromethyl phosphate, as a light yellow or light brown oil which was utilized in the next step without further purification.
[Compound]
Name
tetrabutylammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of tetrabutylammonium di-tert-butyl phosphate (57 g, 0.126 mol, Digital Specialty Chemicals) and chloroiodomethane (221 g, 1.26 mol) was stirred at room temperature for four hours before the volatiles were removed under vacuum. 500 ml of ethyl ether was added to the residue and insoluble solid was filtered away. Concentration of the filtrate in vacuo and removal of remaining volatiles using a vacuum pump provided di-tert-butyl chloromethyl phosphate as a light brown or yellow oil, which was utilized in the next step without further purification.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
221 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a well stirred suspension of di-tert-butyl hydrogen phosphate (4.7 g, 22.47 mmol) in water (186 ml) was added sodium bicarbonate (7.5 g, 89.52 mmol) followed by tetra-n-butylammomium hydrogen sulphate (760 mg, 2.238 mmol). The reaction mixture was stirred at room temperature for 15 min. To the reaction mixture was added dichloromethane (112 ml) at 0° C. and it was stirred for 10 min followed by the addition of chloromethyl chlorosulphate (4.4 g, 26.85 mmol) in dichloromethane (75 ml) at same temperature. The resultant mixture was vigorously stirred overnight at room temperature. The organic layer was separated, washed with brine and evaporated under reduced pressure to yield 3.04 g of product as pale yellow oil.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
186 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
760 mg
Type
reactant
Reaction Step Three
Quantity
4.4 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
112 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Di-tert-butyl phospohite (40.36 mmole) was combined with potassium bicarbonate (24.22 mmole) in 35 ml of water. The solution was stirred in an ice bath and potassium permanganate (28.25 mmole) was added in three equal portions over one hour's time, The reaction as then allowed to continue at room temperature for an additional half hour, Decolorizing carbon (600 mg) was then incorporated as the reaction was heated to 60° C. for 15 minutes. The reaction was then vacuum filtered to remove solid magnesium dioxide. The solid was washed several times with water. The filtrate was then combined with one gram of decolorizing carbon and heated at 60° C. for an additional twenty minutes. The solution was again filtered to yield a colorless solution, which was then evaporated under vacuum to afford crude Di-tert-butyl phosphate potassium salt. Di-tert-butyl phosphate potassium salt (5 g, 20.14 mmole) was dissolved in methanol (15 g): to this solution at 0° C., a slight excess of concentrated HCl is slowly added with efficient stirring at 0° C. The addition of acid causes the precipitation of potassium chloride. The solid is then filtered and washed with methanol. The compound in the mother liquor is then converted to the ammonium form by adding an equal molar amount of tetramethylammonium hydroxide (3.65 g, 20.14 mmole) while keeping the reaction cooled by a salt/ice bath with efficient stirring. The resulting clear solution is placed under reduced pressure to give the elude product. To the tetramethylammonium di-tert-butyl-phosphate dissolved in refluxing dimethoxyethane is then added 4.3 grams of chloroiodomethane (24.16 mmole) and stirred for 1-2 hours. The reaction is then filtered and the filtrate is placed under reduced pressure to concentrate the solution in DME. The chloromethyl di-tert-butyl phosphate 12-16% in DME is used in the synthesis of 4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methyl-1-((phosphonooxy)methyl)piperazin-1-ium without further purifications (60% yield): 1HNMR (CD3OD, 300 MHz) δ 1.51 (s, 12H, 5.63 (d, 2H, J=14.8). 31P-NMR (CD3OD, 300 MHz) δ −11.3 (s, 1 P).
Name
Di-tert-butyl phosphate potassium salt
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.65 g
Type
reactant
Reaction Step Three
Name
tetramethylammonium di-tert-butyl-phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.3 g
Type
reactant
Reaction Step Five
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Di-tert-butyl Chloromethyl Phosphate in prodrug development?

A: this compound serves as a key reagent in synthesizing prodrugs for tertiary amine-containing drugs [, , ]. It reacts with the tertiary amine group through nucleophilic substitution, forming a quaternary salt. This salt is then treated with trifluoroacetic acid to remove the tert-butyl groups, yielding the desired N-phosphonooxymethyl prodrug. This prodrug approach aims to enhance the water solubility of the parent drug, potentially improving its bioavailability.

Q2: Can you provide an example of a successful application of this compound in prodrug synthesis?

A: Researchers successfully synthesized a prodrug for Cinnarizine, a tertiary amine-containing drug, using this compound []. This prodrug demonstrated rapid and complete conversion back to Cinnarizine in a beagle dog after intravenous administration, highlighting its potential for improving drug delivery.

Q3: What are the challenges associated with using this compound in synthesis, and how have researchers addressed them?

A: this compound can exhibit reactivity and stability challenges during synthesis. For example, its reaction with the HIV-attachment inhibitor candidate, BMS-626529, presented difficulties due to the reagent's reactivity, the starting material's poor solubility, and the formation of an undesired N-6 alkylation isomer []. To overcome these issues, researchers strategically employed Tetraethylammonium Iodide and potassium carbonate as additives and used wet acetonitrile as the solvent. Additionally, they developed a specific aqueous workup protocol to eliminate the undesired isomer, ultimately achieving a 70% yield of the desired penultimate compound with high purity.

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